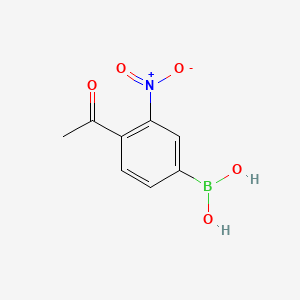

Ácido 4-acetil-3-nitrofenilborónico

Descripción general

Descripción

4-Acetyl-3-nitrophenylboronic acid is a compound with the CAS Number: 1256345-63-7 and a molecular weight of 208.97 . The IUPAC name for this compound is 4-acetyl-3-nitrophenylboronic acid .

Synthesis Analysis

Boronic acids, including 4-Acetyl-3-nitrophenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . Protodeboronation of alkyl boronic esters, a valuable but underdeveloped process, has been reported using a radical approach .Molecular Structure Analysis

The linear formula of 4-Acetyl-3-nitrophenylboronic acid is C8H8BNO5 . The InChI code for this compound is 1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 .Chemical Reactions Analysis

Boronic acids, such as 4-Acetyl-3-nitrophenylboronic acid, are known to react with 1,2-diols through a reversible covalent condensation pathway . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of 4-Acetyl-3-nitrophenylboronic acid is 208.97 g/mol . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

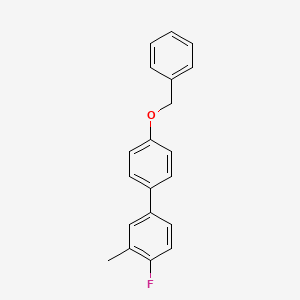

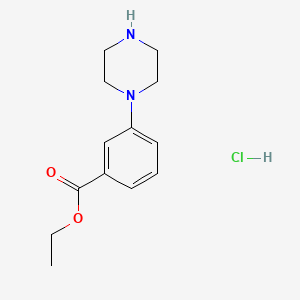

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

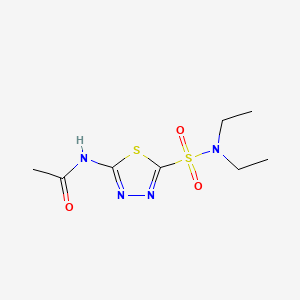

Ácido 4-acetil-3-nitrofenilborónico: es un jugador valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para formar enlaces carbono-carbono en la síntesis orgánica. Esta reacción se usa ampliamente para la síntesis de varios compuestos biarílicos, que son estructuras esenciales en productos farmacéuticos, agroquímicos y materiales orgánicos {svg_1}.

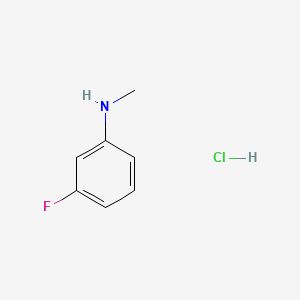

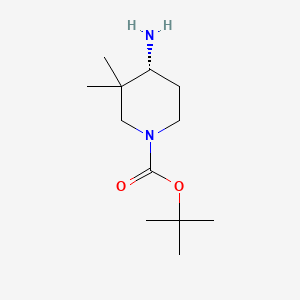

Estudios de protodesboronación

El compuesto sirve como sustrato en estudios de protodesboronación. La protodesboronación es un proceso en el que el grupo boro se reemplaza por un átomo de hidrógeno. Esta reacción es crucial para modificar estructuras moleculares, particularmente en el desarrollo de nuevos productos farmacéuticos y moléculas orgánicas complejas {svg_2}.

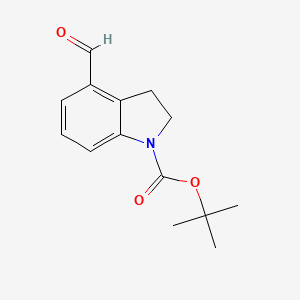

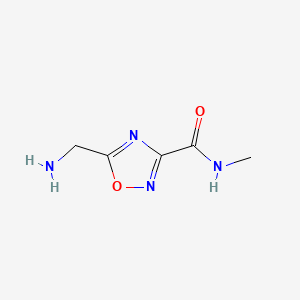

Síntesis asimétrica

En la síntesis asimétrica, el ácido 4-acetil-3-nitrofenilborónico se puede usar para introducir quiralidad en una molécula. Esto es particularmente importante para crear sustancias enantioméricamente puras, que son esenciales para los medicamentos que requieren alta especificidad en su interacción con los objetivos biológicos {svg_3}.

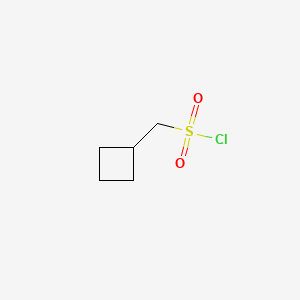

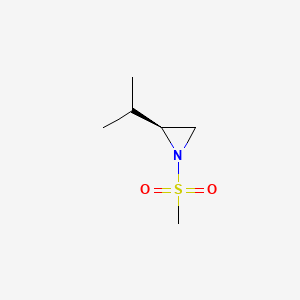

Transformaciones de grupos funcionales

Este derivado de ácido borónico se usa en la transformación de grupos funcionales. Se puede convertir en varios grupos funcionales, como aminas, alcoholes y haluros, que son reacciones fundamentales en la química medicinal y la ciencia de los materiales {svg_4}.

Reacciones de homologación

También está involucrado en reacciones de homologación donde la cadena de carbono de una molécula se extiende por un átomo de carbono. Este es un paso clave en la síntesis de compuestos orgánicos más grandes a partir de precursores más pequeños {svg_5}.

Reacciones de cruce radical-polar

This compound: puede participar en reacciones de cruce radical-polar. Estas reacciones son una mezcla de mecanismos radicales y polares y se utilizan para crear moléculas complejas con alta precisión {svg_6}.

Reacciones de hidroboración

El compuesto se puede usar en reacciones de hidroboración, que son esenciales para agregar átomos de boro a los alquenos. Este paso se usa a menudo en la síntesis de compuestos organoboro, que luego se transforman en varios productos orgánicos {svg_7}.

Aplicaciones de la ciencia de los materiales

Por último, en la ciencia de los materiales, el ácido 4-acetil-3-nitrofenilborónico se puede utilizar para modificar las propiedades superficiales de los materiales. Esto es particularmente útil en la creación de superficies funcionalizadas para sensores y dispositivos electrónicos {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of 4-Acetyl-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

4-Acetyl-3-nitrophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (4-Acetyl-3-nitrophenylboronic acid) transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-Acetyl-3-nitrophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability is primarily determined by its stability and reactivity in the reaction environment .

Result of Action

The result of the action of 4-Acetyl-3-nitrophenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The action of 4-Acetyl-3-nitrophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous solutions . The stability and reactivity of 4-acetyl-3-nitrophenylboronic acid can be affected by factors such as temperature, ph, and the presence of other chemical species .

Propiedades

IUPAC Name |

(4-acetyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBGJTWRHMQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681539 | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-63-7 | |

| Record name | Boronic acid, B-(4-acetyl-3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)